4-[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine - 338977-94-9

4-[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine

Catalog Number: EVT-2954476
CAS Number: 338977-94-9
Molecular Formula: C19H16FN5O
Molecular Weight: 349.369
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of [, , ]triazolo[4,3-c]quinazolines and their derivatives typically involves a multi-step process starting from readily available starting materials like anthranilamide. [, , ]

  • Step 1: Formation of quinazolinone core: Anthranilamide undergoes cyclization with benzaldehyde or substituted benzaldehydes to yield 2-phenyl-2,3-dihydroquinazolin-4(1H)-one or its derivatives. [, , ]
  • Step 2: Introduction of hydrazine moiety: The quinazolinone derivative is then treated with Lawesson's reagent followed by hydrazine hydrate to replace the carbonyl oxygen with a hydrazine group, forming the crucial intermediate 2-phenyl-4-hydrazinoquinazoline. [, , ]
  • Step 3: Triazole ring formation: The hydrazine derivative is subsequently cyclized using various reagents like cyanogen bromide or formic acid to construct the triazole ring, resulting in the formation of [, , ]triazolo[4,3-c]quinazoline core structure. [, , ]
  • Step 4: Functionalization at C-5: The chlorine atom, often present at the C-5 position of the triazoloquinazoline core, is then subjected to nucleophilic substitution reactions with various amines or alkoxides, yielding derivatives with diverse substituents at this position. [, ]
Chemical Reactions Analysis
  • Nucleophilic Aromatic Substitution: The chlorine atom at the C-5 position of the [, , ]triazolo[4,3-c]quinazoline core exhibits reactivity towards nucleophilic aromatic substitution reactions. This allows for the introduction of diverse substituents, including amines, alkoxides, and thiols, enabling the synthesis of a wide array of derivatives with varying pharmacological profiles. [, ]

  • N-alkylation: The presence of a basic nitrogen atom in the morpholino group allows for N-alkylation reactions, introducing further structural diversity. []

Mechanism of Action

The mechanism of action for [, , ]triazolo[4,3-c]quinazolines is primarily attributed to their antagonistic activity at adenosine receptors, particularly the A2A subtype. [, , ] These receptors are widely distributed in various tissues and play a crucial role in regulating several physiological processes, including vasodilation, immune responses, and neurotransmission. By blocking the binding of adenosine to its receptors, these compounds modulate downstream signaling pathways associated with these processes.

Applications
  • Adenosine Receptor Antagonism: These compounds demonstrate significant potential as adenosine receptor antagonists, particularly for the A2A subtype. This property makes them valuable tools for investigating the physiological roles of adenosine receptors in various tissues and disease models. [, , ] For instance, A2A receptor antagonists have shown potential in treating Parkinson's disease, Alzheimer's disease, and inflammatory conditions. []

  • Anticancer Activity: Several derivatives within this class have demonstrated promising anticancer activity against various cancer cell lines. [, , ] Studies suggest that these compounds induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in cancer cell survival. []

  • Antimicrobial Activity: [, , ]Triazolo[4,3-c]quinazolines have also shown potent antibacterial and antifungal properties against both Gram-positive and Gram-negative bacteria, making them attractive candidates for developing new antimicrobial agents. [, , ] Their mechanism of action in this context may involve inhibiting bacterial DNA synthesis or interfering with essential metabolic pathways.

Future Directions

The research on [, , ]triazolo[4,3-c]quinazolines presents several promising avenues for future exploration:

By addressing these research directions, scientists can unlock the full therapeutic potential of [, , ]triazolo[4,3-c]quinazolines and their derivatives for the treatment of various diseases.

3-(5-Nitro-2-thienyl)-9-chloro-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline

    Compound Description: This compound is a new synthetically prepared quinazoline derivative. Studies have shown that it exhibits cytotoxic effects on several cancer cell lines, including HeLa [], B16 [], and murine leukemia L1210 cells []. It has been observed to induce morphological changes, necrosis [, ], and apoptosis in these cancer cell lines [, ]. Further research suggests that its mechanism of action involves the induction of reactive oxygen species (ROS), mitochondrial-mediated death signaling, and the activation of p38 MAPK [, ].

    Relevance: This compound shares the core [, , ]triazolo[4,3-c]quinazoline structure with 3-(2-Fluorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline. Both compounds possess a morpholine substituent at the 5-position of the triazoloquinazoline core. They differ in their 3-position substituent, with 3-(5-Nitro-2-thienyl)-9-chloro-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline having a 5-nitro-2-thienyl group and a chlorine atom at the 9-position, whereas 3-(2-Fluorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline has a 2-fluorophenyl group and no substitution at the 9-position.

2-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

    Compound Description: This tricyclic heterocycle exhibits high affinity for the benzodiazepine (BZ) receptor with a binding affinity of 4 nM []. This compound served as a starting point for exploring structural modifications to optimize benzodiazepine receptor binding.

    Relevance: This compound shares the core [, , ]triazolo[1,5-c]quinazoline structure with 3-(2-Fluorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline. While structurally similar, they differ in the fusion point of the triazole ring to the quinazoline core, resulting in [4,3-c] and [1,5-c] isomers respectively. Furthermore, 2-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one features a phenyl substituent at the 2-position and a carbonyl group at the 5-position, whereas 3-(2-Fluorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline possesses a 2-fluorophenyl group at the 3-position and a morpholine substituent at the 5-position.

9-Chloro-2-(2-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CGS 16228)

    Compound Description: This compound emerged as a leading compound in a series of analogues based on 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one. CGS 16228 demonstrated potent BZ antagonist activity in rat models, comparable to the pyrazolo[4,3-c]quinoline derivative CGS 8216 [].

5-Amino-8-(4-fluorobenzyl)-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (8FB-PTP)

    Compound Description: This non-xanthine compound displays high potency and selectivity as an antagonist for A2 adenosine receptors []. It exhibited a Ki value of 0.074 nM in binding studies using bovine brain tissue, showing a 28-fold selectivity for A2 receptors []. 8FB-PTP effectively antagonized the vasorelaxant effects of 5'-N-ethyl-carboxamidoadenosine (NECA) in bovine coronary arteries and inhibited NECA-induced platelet aggregation in rabbits [].

5-Amino-9-chloro-2-(2-furyl)-1,2,4-triazolo[1,5-c]quinazoline (CGS 15943)

    Compound Description: This non-xanthine compound acts as an adenosine A2 receptor antagonist, although it exhibits weaker potency compared to 8FB-PTP []. CGS 15943 showed binding affinity in the low nanomolar range for A2 receptors but lacked significant selectivity []. Functional studies revealed weak antagonist activity against NECA-induced platelet aggregation but no effect on NECA-induced vasodilation [].

    Relevance: Both CGS 15943 and 3-(2-Fluorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline belong to the triazoloquinazoline class, sharing the core [, , ]triazolo[1,5-c]quinazoline structure. While both possess a 2-furyl group, they differ in their substitution patterns. CGS 15943 has an amino group at the 5-position and a chlorine atom at the 9-position, whereas 3-(2-Fluorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline features a 2-fluorophenyl group at the 3-position and a morpholine substituent at the 5-position. This structural similarity emphasizes the exploration of diverse substituents and their influence on the pharmacological activities within the triazoloquinazoline class.

[3H]-5-Amino-7-(2-phenylethyl)-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine ([3H]-SCH 58261)

    Compound Description: This compound is a potent and selective antagonist radioligand for the A2A adenosine receptor []. [3H]-SCH 58261 exhibits high affinity (Kd = 0.70 nM) and good selectivity for A2A receptors in rat striatal membranes []. It has been used successfully for characterizing and studying A2A adenosine receptors in mammalian brains [].

Properties

CAS Number

338977-94-9

Product Name

4-[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine

IUPAC Name

4-[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine

Molecular Formula

C19H16FN5O

Molecular Weight

349.369

InChI

InChI=1S/C19H16FN5O/c20-15-7-3-1-5-13(15)17-22-23-18-14-6-2-4-8-16(14)21-19(25(17)18)24-9-11-26-12-10-24/h1-8H,9-12H2

InChI Key

AATWOCQIOXWWRO-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=CC=C5F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.